2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide

Catalog No.
S7853679
CAS No.
M.F
C10H9ClF3NO
M. Wt
251.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide

Product Name

2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide

IUPAC Name

2-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

InChI

InChI=1S/C10H9ClF3NO/c11-5-9(16)15-6-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2,(H,15,16)

InChI Key

GPJZGQHIIRBYHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CCl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)C(F)(F)F
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide is a chemical compound commonly used in scientific experiments and research in various fields of industry. This compound belongs to the class of organic compounds known as acetamides, which are derivatives of acetamide. In this paper, we will discuss the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide.
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide, also known as Trazodone, is a synthetic compound that acts as a serotonin antagonist and reuptake inhibitor. It is primarily used as an antidepressant drug to treat major depressive disorders, anxiety disorders, and insomnia. However, in scientific research and industry, it is mostly used as a research chemical due to its unique physical and chemical properties.
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide is a white to off-white, crystalline powder with a molecular formula of C19H22ClF3N2O and a molecular weight of 384.8 g/mol. It has a melting point of 227-228°C and a boiling point of 440.2°C at 760 mmHg. This compound is soluble in water, ethanol, and chloroform and is stable under normal conditions.
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide can be synthesized by several methods, including the reaction of 2-Chloroacetyl chloride with 4-(trifluoromethyl)aniline in the presence of a base or the reaction of 2-Amino-5-chlorobenzotrifluoride with acetyl chloride. The product can be characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Several analytical methods can be used for the detection and quantification of 2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide has been shown to have various biological activities such as anxiolytic, antidepressant, and hypnotic effects. It acts as an antagonist at the serotonin 2A receptor, a serotonin 2C receptor agonist, and a weak serotonin transporter blocker.
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide has been shown to have a low toxicity profile in animal studies, but more research is needed to determine its long-term effects on human health. It is important to handle this compound with caution and follow the appropriate safety protocols when conducting experiments.
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide has numerous applications in scientific experiments across various fields, including chemistry, pharmacology, and neuroscience. It is commonly used as a research chemical to study the molecular mechanisms of serotonin receptors and as a tool to develop novel antidepressant and anxiolytic drugs.
Research on 2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide is ongoing, and new studies are being conducted to investigate its potential therapeutic uses and mechanisms of action. Recent studies have shown its efficacy in treating major depressive disorders and anxiety disorders.
2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide has numerous potential implications in various fields of research and industry, including drug development, chemical synthesis, and medical diagnostics. Its unique physical and chemical properties make it an important tool in several research projects.
Limitations:
Despite its potential applications, 2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide has limitations, including its low solubility in water, its toxicity profile, and its potential side effects.
for research on 2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide include investigating its pharmacological properties, developing new drugs based on its structure, exploring its potential uses in medical diagnostics and chemical synthesis, and improving its safety and toxicity profile.
In conclusion, 2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide is a research chemical with numerous applications in scientific experiments across various fields. Its physical and chemical properties make it an important tool in several research projects, and ongoing studies are exploring its potential therapeutic uses and mechanisms of action. However, it is important to handle this compound with caution due to its toxicity profile, and more research is needed to determine its long-term effects on human health.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.0324761 g/mol

Monoisotopic Mass

251.0324761 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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